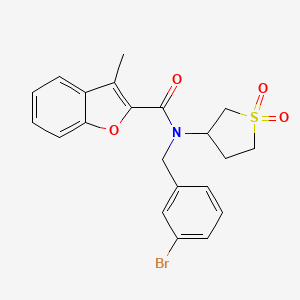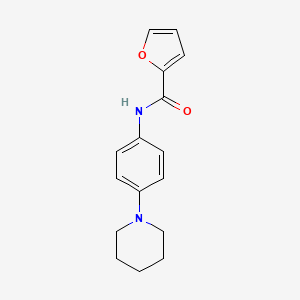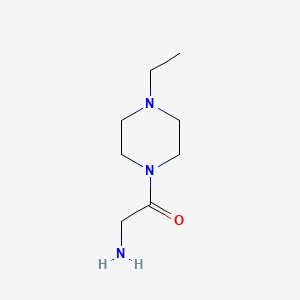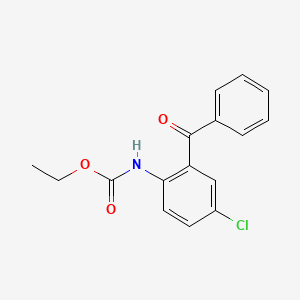
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a bromobenzyl group, and a dioxidotetrahydrothiophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through nucleophilic substitution reactions, often using 3-bromobenzyl chloride and a suitable base.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of tetrahydrothiophene with oxidizing agents to form the dioxidotetrahydrothiophene, which is then coupled with the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom in der Dioxidotetrahydrothiophenyl-Einheit.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Carboxamid-Einheit angreifen.
Substitution: Die Brombenzyl-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung ermöglicht wird.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) unter milden Bedingungen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Kaliumcarbonat (K2CO3).
Hauptprodukte
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Umlagerung zu Alkoholen oder Aminen.
Substitution: Einführung verschiedener funktioneller Gruppen in Abhängigkeit vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Synthese kann diese Verbindung als Baustein für komplexere Moleküle dienen. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, was sie für die Entwicklung neuer synthetischer Methoden wertvoll macht.
Biologie
Die potenzielle biologische Aktivität der Verbindung kann in der Arzneimittelforschung und -entwicklung untersucht werden. Ihre strukturellen Merkmale legen nahe, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, was sie zu einem Kandidaten für pharmakologische Studien macht.
Medizin
In der medizinischen Chemie könnte diese Verbindung auf ihr therapeutisches Potenzial hin untersucht werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem vielseitigen Gerüst für die Entwicklung neuer Medikamente.
Industrie
In der Materialwissenschaft könnte die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz eingesetzt werden.
Wirkmechanismus
Der Mechanismus, durch den N-(3-Brombenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamid seine Wirkungen entfaltet, hängt von seiner jeweiligen Anwendung ab. In einem biologischen Kontext könnte es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Benzofuran-Kern könnte an π-π-Wechselwirkungen teilnehmen, während die Brombenzyl- und Dioxidotetrahydrothiophenyl-Gruppen an Wasserstoffbrückenbindungen oder hydrophoben Wechselwirkungen beteiligt sein könnten.
Wirkmechanismus
The mechanism by which N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzofuran core could engage in π-π interactions, while the bromobenzyl and dioxidotetrahydrothiophenyl groups could participate in hydrogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3-Chlorbenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamid
- N-(3-Fluorbenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich N-(3-Brombenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamid durch das Vorhandensein des Bromatoms aus, das seine Reaktivität und Wechselwirkungen erheblich beeinflussen kann. Das Bromatom kann an Halogenbrückenbindungen teilnehmen, was bei Chlor oder Fluor nicht möglich ist, was möglicherweise zu einzigartigen biologischen oder chemischen Eigenschaften führt.
Eigenschaften
Molekularformel |
C21H20BrNO4S |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H20BrNO4S/c1-14-18-7-2-3-8-19(18)27-20(14)21(24)23(17-9-10-28(25,26)13-17)12-15-5-4-6-16(22)11-15/h2-8,11,17H,9-10,12-13H2,1H3 |
InChI-Schlüssel |
OYWOQQPUHSDDFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=CC=C3)Br)C4CCS(=O)(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)


![6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115337.png)
![2-(4-chlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12115341.png)
![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)

![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)


![2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)
![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)
